2,1-Benzoxazole-6-carbaldehyde
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Overview
Description
2,1-Benzoxazole-6-carbaldehyde is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with an aldehyde functional group at the sixth position.
Mechanism of Action
Target of Action
Benzoxazole derivatives, including 2,1-Benzoxazole-6-carbaldehyde, are known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . These derivatives elicit their function by targeting various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , cholinesterases , etc. that are involved in the pathway of disease formation and proliferation .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology
Pharmacokinetics
The benzoxazole scaffold is present in a wide range of pharmaceuticals , suggesting that it may have favorable ADME properties
Result of Action
Benzoxazole derivatives have been shown to possess potent anticancer activity . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . .
Biochemical Analysis
Biochemical Properties
The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Cellular Effects
Benzoxazole derivatives have been shown to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . They have also been found to target a wide range of metabolic pathways and cellular processes in cancer pathology .
Molecular Mechanism
Benzoxazoles are known to interact efficiently with biological targets . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets .
Metabolic Pathways
Benzoxazoles are known to target a wide range of metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,1-Benzoxazole-6-carbaldehyde typically involves the condensation of 2-aminophenol with aromatic aldehydes. One common method includes the reaction of 2-aminophenol with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . Another approach involves the use of samarium triflate as a reusable acid catalyst in an aqueous medium .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as copper (II) oxide nanoparticles in dimethyl sulfoxide under air have also been explored for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,1-Benzoxazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 2,1-Benzoxazole-6-carboxylic acid.
Reduction: 2,1-Benzoxazole-6-methanol.
Substitution: 2,1-Benzoxazole-6-nitrobenzene (for nitration).
Scientific Research Applications
2,1-Benzoxazole-6-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzoxazole: Lacks the aldehyde functional group but shares the benzoxazole core structure.
Benzothiazole: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Benzimidazole: Contains a nitrogen atom instead of an oxygen atom in the heterocyclic ring.
Uniqueness: 2,1-Benzoxazole-6-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential for further chemical modifications. This functional group allows for diverse chemical reactions, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2,1-benzoxazole-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-4-6-1-2-7-5-11-9-8(7)3-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRDGIMHERSKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CON=C2C=C1C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782454-35-6 |
Source
|
Record name | 2,1-benzoxazole-6-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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